molecular formula C23H23N5O B2945637 N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide CAS No. 900266-02-6

N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

Cat. No. B2945637
CAS RN: 900266-02-6
M. Wt: 385.471
InChI Key: ROMSJPMHJLJJPO-UHFFFAOYSA-N
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Description

“N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide” is a compound that belongs to the family of N-heterocyclic compounds . It is a part of the Pyrazolo[1,5-a]pyrimidine derivatives which have a high impact in medicinal chemistry .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives, including the compound , is a major challenge in the research of energetic materials . These compounds were successfully prepared via a simple synthetic method .


Molecular Structure Analysis

The molecular structure of this compound is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of the synthesis process. The compound exhibits excellent thermal stability . Due to the aza-fused structure, it possesses higher positive heats of formation .


Physical And Chemical Properties Analysis

This compound exhibits excellent thermal stability . Particularly, it features an “amino–nitro–amino” arrangement similar to that of TATB and exhibits a high density . It also has a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .

Scientific Research Applications

Radiosynthesis for PET Imaging

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which include compounds structurally related to N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide, has been reported as selective ligands for the translocator protein (18 kDa). DPA-714, a compound within this series, has been designed with a fluorine atom, enabling its labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application highlights the potential of such compounds in neuroimaging and the study of neuroinflammation and other neurological conditions (Dollé et al., 2008).

Ligands for Peripheral Benzodiazepine Receptor

Research into 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, which are structurally similar to N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide, has shown that these compounds can act as selective Peripheral Benzodiazepine Receptor (PBR) ligands. The study involved synthesizing various compounds with differing substituents to investigate their binding affinity for PBR, suggesting potential applications in the modulation of steroid biosynthesis and possibly in the treatment of conditions related to altered steroidogenesis (Selleri et al., 2005).

Future Directions

The future directions for this compound could involve further exploration of its properties and potential applications. This compound enriches prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability .

properties

IUPAC Name

N-[4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-3-7-20-14-22(26-19-12-10-18(11-13-19)25-16(2)29)28-23(27-20)21(15-24-28)17-8-5-4-6-9-17/h4-6,8-15,26H,3,7H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMSJPMHJLJJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide

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